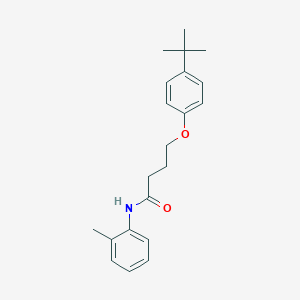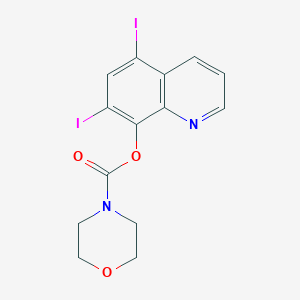
RCL S96580
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid is a complex organic compound characterized by its unique spiro structure. This compound is part of the pentacyclo family, known for their rigid and highly strained frameworks. The presence of bromine and dioxolane moieties adds to its chemical diversity, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. . The reaction conditions often require precise control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures, focusing on cost-effective and scalable reactions. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization and Ring-Opening: The strained pentacyclo structure can undergo ring-opening reactions, leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the carboxylic acid moiety.
Applications De Recherche Scientifique
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and rigidity.
Mécanisme D'action
The mechanism by which 1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid exerts its effects involves interactions with molecular targets through its bromine and dioxolane groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways . The rigid pentacyclo framework also plays a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Basketane (pentacyclo[4.4.0.0~2,5~.0~3,8~.0~4,7~]decane): Known for its highly strained structure and reactivity.
Homocubane (pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane): Shares a similar framework but lacks the dioxolane and bromine groups.
Uniqueness
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid stands out due to its combination of a spiro structure, bromine atom, and dioxolane ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C12H11BrO4 |
|---|---|
Poids moléculaire |
299.12g/mol |
Nom IUPAC |
1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c13-11-6-3-7(11)5-8(12(11)16-1-2-17-12)4(6)10(3,5)9(14)15/h3-8H,1-2H2,(H,14,15) |
Clé InChI |
ZGOHSJGPNWPPHD-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C63)C(=O)O)Br |
SMILES canonique |
C1COC2(O1)C3C4C5C2(C6C5C4(C63)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Bromophenyl)sulfanyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B375118.png)
![Ethyl 4-methyl-2-[4-(4-methylphenoxy)butanoylamino]-1,3-thiazole-5-carboxylate](/img/structure/B375119.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375121.png)
![Methyl 5-bromo-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B375122.png)
![diethyl 5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate](/img/structure/B375123.png)
![3-allyl-5-(4-fluorophenyl)-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375124.png)
![dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B375127.png)
![5-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375129.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375132.png)

